molecular formula C28H39FO7 B584143 1,2-Dihydro-Betamethasone 17,21-Dipropionate CAS No. 80163-83-3

1,2-Dihydro-Betamethasone 17,21-Dipropionate

Cat. No.: B584143
CAS No.: 80163-83-3
M. Wt: 506.611
InChI Key: AGBWCRIMOWZLGL-XYWKZLDCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,2-Dihydro-Betamethasone 17,21-Dipropionate is a synthetic corticosteroid derived from Betamethasone. It is known for its potent anti-inflammatory and immunosuppressive properties. This compound is often used in pharmaceutical research and has applications in treating various inflammatory conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Dihydro-Betamethasone 17,21-Dipropionate involves multiple steps, starting from Betamethasone. The process typically includes the esterification of Betamethasone with propionic anhydride in the presence of a base such as pyridine. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to maintain consistency and quality. The final product is purified using techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

1,2-Dihydro-Betamethasone 17,21-Dipropionate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can produce 11-keto derivatives, while reduction can yield 11-hydroxy derivatives .

Scientific Research Applications

1,2-Dihydro-Betamethasone 17,21-Dipropionate has a wide range of applications in scientific research:

Mechanism of Action

1,2-Dihydro-Betamethasone 17,21-Dipropionate exerts its effects by binding to glucocorticoid receptors in the cytoplasm. This binding leads to the translocation of the receptor-ligand complex into the nucleus, where it interacts with glucocorticoid response elements on DNA. This interaction modulates the transcription of target genes, resulting in anti-inflammatory and immunosuppressive effects. The compound inhibits the release of pro-inflammatory cytokines and reduces the activity of immune cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2-Dihydro-Betamethasone 17,21-Dipropionate is unique due to its specific structural modifications, which enhance its potency and stability compared to other corticosteroids. Its ability to provide prolonged anti-inflammatory effects with minimal side effects makes it a valuable compound in pharmaceutical research and development .

Properties

IUPAC Name

[2-[(8S,9R,10S,11S,13S,14S,16S,17R)-9-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-17-propanoyloxy-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H39FO7/c1-6-23(33)35-15-22(32)28(36-24(34)7-2)16(3)12-20-19-9-8-17-13-18(30)10-11-25(17,4)27(19,29)21(31)14-26(20,28)5/h13,16,19-21,31H,6-12,14-15H2,1-5H3/t16-,19-,20-,21-,25-,26-,27-,28-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGBWCRIMOWZLGL-XYWKZLDCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)OCC(=O)C1(C(CC2C1(CC(C3(C2CCC4=CC(=O)CCC43C)F)O)C)C)OC(=O)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(=O)OCC(=O)[C@]1([C@H](C[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2CCC4=CC(=O)CC[C@@]43C)F)O)C)C)OC(=O)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H39FO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

506.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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